molecular formula C8H18N2O2S B1521303 N-cyclohexyl-N-ethylaminosulfonamide CAS No. 1152573-64-2

N-cyclohexyl-N-ethylaminosulfonamide

Cat. No. B1521303
CAS RN: 1152573-64-2
M. Wt: 206.31 g/mol
InChI Key: BCOXYELVZKZMNP-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethylaminosulfonamide is a chemical compound with the CAS Number: 1152573-64-2 . It has a molecular weight of 206.31 and its IUPAC name is N-cyclohexyl-N-ethylsulfamide . This compound finds diverse applications in scientific research, particularly in areas such as pharmaceutical synthesis, organic chemistry, and material science.


Molecular Structure Analysis

The InChI code for N-cyclohexyl-N-ethylaminosulfonamide is 1S/C8H18N2O2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,9,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

N-cyclohexyl-N-ethylaminosulfonamide is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Analytical Characterization and Biological Matrices Analysis

Compounds structurally related to N-cyclohexyl-N-ethylaminosulfonamide have been characterized and analyzed for their presence in biological matrices. For instance, psychoactive arylcyclohexylamines, which are advertised as "research chemicals," were obtained and characterized using various analytical techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. A method of analysis was developed using liquid chromatography and ultraviolet detection for their determination in blood, urine, and vitreous humor, showcasing the potential for similar compounds to be analyzed within research settings for toxicological studies (De Paoli et al., 2013).

Chemical Synthesis and Catalysis

Compounds like N-cyclohexyl-N-ethylaminosulfonamide could potentially be used in synthetic organic chemistry. For example, platinum(II)-catalyzed cyclizations involving cyclic enesulfonamides have been reported to form quaternary carbon centers, generating complex heterocyclic ring systems. This demonstrates the utility of sulfonamide compounds in facilitating the formation of complex organic structures, which could be applicable in materials science, pharmaceuticals, and fine chemical synthesis (Harrison, Patrick, & Dake, 2007).

Environmental Chemistry and Water Treatment

Sulfonamide compounds have been studied for their behavior in environmental and water treatment contexts. For instance, the main ozonation products of certain artificial sweeteners were identified, highlighting the environmental fate of sulfonamide compounds and their potential transformation products in water treatment processes. This suggests that compounds with sulfonamide functionalities could be of interest in studies related to environmental pollution, degradation pathways, and the development of methods for the removal or transformation of contaminants in water (Scheurer et al., 2012).

Safety And Hazards

N-cyclohexyl-N-ethylaminosulfonamide has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[ethyl(sulfamoyl)amino]cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-2-10(13(9,11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOXYELVZKZMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-ethylaminosulfonamide

CAS RN

1152573-64-2
Record name N-cyclohexyl-N-ethylaminosulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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